
N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine
Vue d'ensemble
Description
N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FBC-1 and has been extensively studied for its role in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is not fully understood. However, it is believed that this compound acts by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response and the growth of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins that are involved in the inflammatory response, such as COX-2 and NF-κB. This compound has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, it has been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine is its potent anti-inflammatory and anti-tumor activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine. One of the areas of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Furthermore, the development of new synthetic methods for the preparation of this compound may improve its bioavailability and efficacy.
Applications De Recherche Scientifique
N-(3-Fluoro-benzyl)-cyclohexane-1,4-diamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities. In addition, this compound has been found to be effective in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
4-N-[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-3,8,12-13,16H,4-7,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVUEOTZVJJFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)
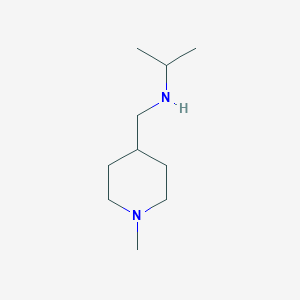

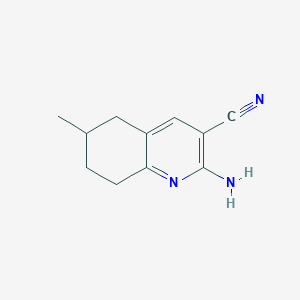
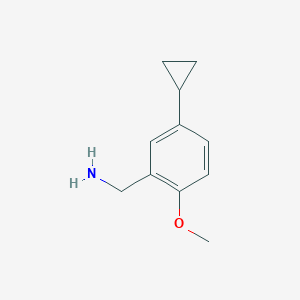
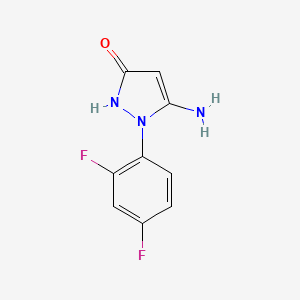
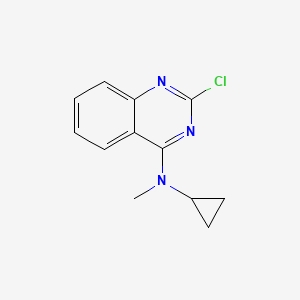

![2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B3225631.png)
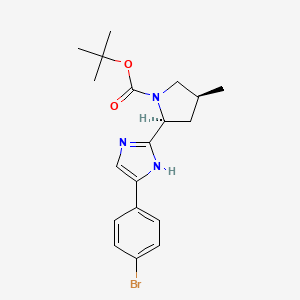

![tert-butyl8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3225665.png)